![molecular formula C14H10BrN3O2S2 B2401190 5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 898449-43-9](/img/structure/B2401190.png)
5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Description
The compound “5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H10BrN3O2S . It has a molecular weight of 364.22 g/mol . The compound is also known by other names such as KKL-10 and 952849-76-2 .
Molecular Structure Analysis
The compound has an InChI code ofInChI=1S/C14H10BrN3O2S/c1-8-2-4-9 (5-3-8)13-17-18-14 (20-13)16-12 (19)10-6-7-11 (15)21-10/h2-7H,1H3, (H,16,18,19)
. The Canonical SMILES string is CC1=CC=C (C=C1)C2=NN=C (O2)NC (=O)C3=CC=C (S3)Br
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.22 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 362.96771 g/mol . The Topological Polar Surface Area is 96.3 Ų . The Heavy Atom Count is 21 .Scientific Research Applications
- Thiophene-based compounds are widely investigated for their electronic properties. The 5-bromo-N-thiophene derivative can serve as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Researchers explore its charge transport behavior, energy levels, and photophysical properties to enhance device performance .
- Some thiophene derivatives exhibit promising anticancer activity. Researchers investigate the cytotoxic effects of 5-bromo-N-thiophene analogs against cancer cell lines. Structural modifications can enhance selectivity and reduce toxicity. Mechanistic studies explore interactions with cellular targets .
- Thiophene-based ligands readily coordinate with transition metal ions. Researchers synthesize metal complexes using 5-bromo-N-thiophene derivatives. These complexes find applications in catalysis, sensing, and material science. Investigating their stability, reactivity, and spectroscopic properties is crucial .
Organic Electronics and Optoelectronics
Anticancer Agents
Coordination Chemistry and Metal Complexes
properties
IUPAC Name |
5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S2/c1-21-9-5-3-2-4-8(9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDACJKNPTUQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
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